molecular formula C12H10F6O2 B14693740 4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one CAS No. 34844-07-0

4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one

Cat. No.: B14693740
CAS No.: 34844-07-0
M. Wt: 300.20 g/mol
InChI Key: OJURQAZMBMFRTD-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one is a fluorinated organic compound with the molecular formula C11H9F6O2. It is known for its unique chemical properties due to the presence of multiple trifluoromethyl groups and a hydroxyl group. This compound is of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one typically involves the reaction of trifluoromethyl ketones with appropriate phenyl and methyl substituents under controlled conditions. One common method involves the use of trifluoroacetic acid as a catalyst in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one is unique due to the combination of trifluoromethyl groups, a hydroxyl group, and a phenyl ring. This combination imparts distinct chemical properties, making it valuable in various applications .

Properties

CAS No.

34844-07-0

Molecular Formula

C12H10F6O2

Molecular Weight

300.20 g/mol

IUPAC Name

4,4,4-trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one

InChI

InChI=1S/C12H10F6O2/c1-7(9(19)8-5-3-2-4-6-8)10(20,11(13,14)15)12(16,17)18/h2-7,20H,1H3

InChI Key

OJURQAZMBMFRTD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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